molecular formula C16H24BNO3 B599160 N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-80-4

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B599160
CAS No.: 1256359-80-4
M. Wt: 289.182
InChI Key: UHFLYUIVDOUTRD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol, resulting in the formation of the dioxaborolan structure.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction involving dimethylamine and an appropriate acylating agent, such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the acetamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In material science, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Derivatives: These compounds share the boronic acid or ester group but differ in their substituents and overall structure.

    Acetamide Derivatives: Compounds with similar acetamide groups but different substituents on the phenyl ring.

Uniqueness

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to the combination of its boronic ester and acetamide groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-12(8-10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFLYUIVDOUTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682276
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-80-4
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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